3,4-dihydro-1H-2,3-benzoxazine

Übersicht

Beschreibung

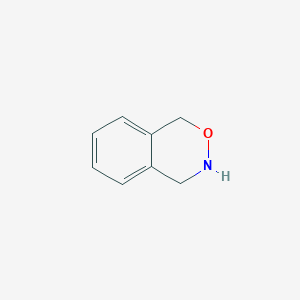

3,4-Dihydro-1H-2,3-benzoxazine: is a heterocyclic compound with the molecular formula C₈H₉NO. It is a member of the benzoxazine family, which is known for its diverse biological activities and applications in various fields. The structure of this compound consists of a benzene ring fused to an oxazine ring, making it a versatile compound in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Conventional Method: One common method for synthesizing 3,4-dihydro-1H-2,3-benzoxazine involves the reaction of phenols with formaldehyde and primary amines.

Microwave Irradiation: Another efficient method is the use of microwave irradiation in solvent-free conditions.

Mechanochemical Synthesis: This involves a one-pot three-component reaction using a milling system, which allows for the processing of multiple samples simultaneously.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3

Biologische Aktivität

3,4-Dihydro-1H-2,3-benzoxazine is a heterocyclic compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various therapeutic applications based on recent research findings.

Overview of this compound

- Chemical Structure : The molecular formula of this compound is C₈H₉NO, featuring a benzene ring fused to an oxazine ring. This structural arrangement contributes to its reactivity and biological properties.

- Synthesis : Commonly synthesized through the Mannich reaction involving primary amines, paraformaldehyde, and phenols, this compound can also be derived from various synthetic pathways that yield derivatives with enhanced biological activity .

Biological Activities

This compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL .

- Anticancer Effects : Recent research indicates that certain derivatives possess potent anticancer activity. For example, a study reported that specific 4-aryl-3,4-dihydro-2H-benzoxazines exhibited IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 and MDA-MB-231 . The mechanism is thought to involve inhibition of cancer cell proliferation through interactions with estrogen receptors and other cellular pathways.

- Neuropharmacological Effects : Some derivatives have been evaluated for their potential as serotonin receptor antagonists. A notable compound in this category exhibited high affinity for the 5HT3 receptor (Ki = 0.019 nM), indicating promise for treating conditions like anxiety and nausea .

The biological activity of this compound derivatives can be attributed to several mechanisms:

- Receptor Binding : Compounds often interact with neurotransmitter receptors (e.g., serotonin receptors), influencing neurotransmission and potentially alleviating symptoms associated with mood disorders.

- Enzyme Inhibition : Certain derivatives demonstrate the ability to inhibit enzymes involved in cancer progression or microbial growth.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may modulate oxidative stress pathways, contributing to their anticancer and antimicrobial effects.

Anticancer Activity

A study focused on the synthesis of novel benzoxazine derivatives revealed significant anticancer properties. Compounds were tested against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14f | PC-3 | 7.84 |

| 14f | MDA-MB-231 | 16.2 |

| 14f | NHDF | >50% |

These results underscore the potential of benzoxazine derivatives in cancer therapeutics .

Antimicrobial Activity

Research evaluating the antimicrobial efficacy of synthesized benzoxazines showed promising results:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 6.25 |

| Compound B | Candida albicans | 16 |

| Compound C | Escherichia coli | 32 |

These findings highlight the versatility of benzoxazine derivatives as potential antimicrobial agents .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-2,3-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSWXOMNNUSGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.